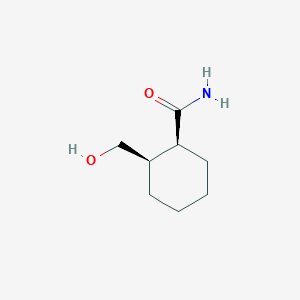
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound is also known as D-gluco-2-amino-1-cyclohexanecarboxylic acid and has the molecular formula C8H15NO3. In
Applications De Recherche Scientifique
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to reduce inflammation and oxidative stress. Furthermore, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is its high yield and purity when synthesized using the appropriate method. It is also relatively stable and can be stored for extended periods. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research involving Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI). One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research is needed to explore its potential as an antimicrobial agent and its mechanism of action against bacteria and fungi.
Conclusion:
In conclusion, Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Méthodes De Synthèse
The synthesis of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) can be achieved through various methods. One of the most common methods is the reaction of D-glucose with cyclohexylamine in the presence of a catalyst. This method yields the desired product with a high yield and purity. Another method involves the reaction of cyclohexanecarboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding cyclic anhydride, which is then reacted with hydroxymethylamine to yield the desired product.
Propriétés
Numéro CAS |
116261-07-5 |
|---|---|
Nom du produit |
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(1S,2R)-2-(hydroxymethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h6-7,10H,1-5H2,(H2,9,11)/t6-,7-/m0/s1 |
Clé InChI |
OEVOZNQMEGBPOA-BQBZGAKWSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)CO)C(=O)N |
SMILES |
C1CCC(C(C1)CO)C(=O)N |
SMILES canonique |
C1CCC(C(C1)CO)C(=O)N |
Synonymes |
Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
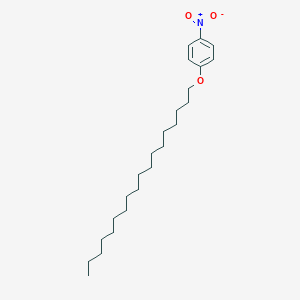
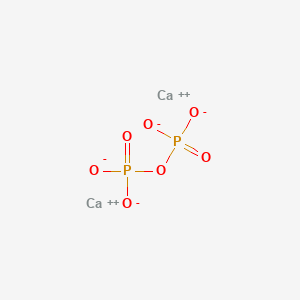
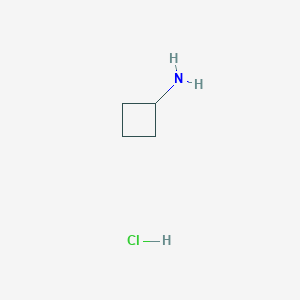
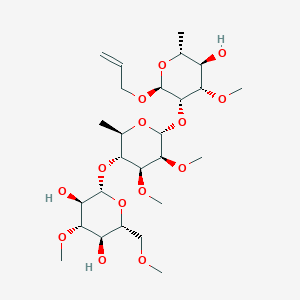
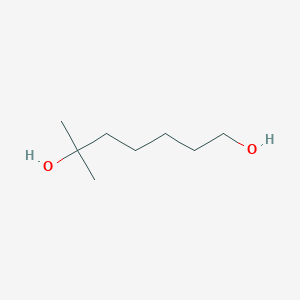

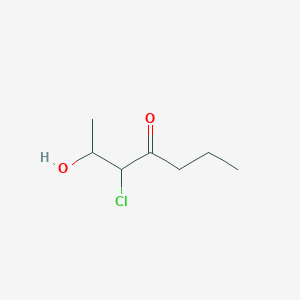
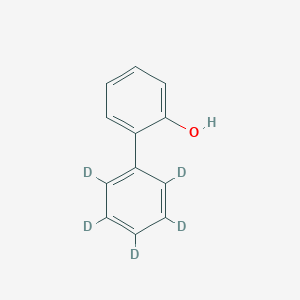

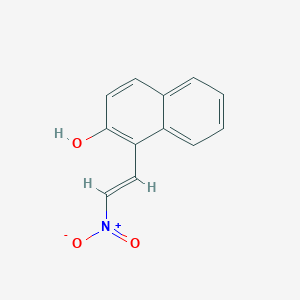
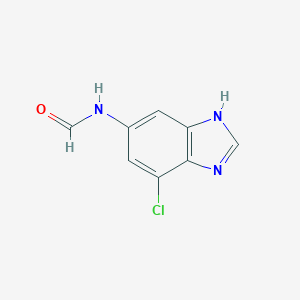

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)